molecular formula C11H16ClNO B13248728 N-(butan-2-yl)-5-chloro-2-methoxyaniline

N-(butan-2-yl)-5-chloro-2-methoxyaniline

Cat. No.: B13248728
M. Wt: 213.70 g/mol
InChI Key: IORVPOUVWPSHIV-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-5-chloro-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom, a chlorine atom at the 5th position, and a methoxy group at the 2nd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-5-chloro-2-methoxyaniline can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-methoxyaniline with butan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-5-chloro-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-5-chloro-2-methoxyaniline has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-5-chloro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-5-chloro-2-methoxyaniline: shares structural similarities with other aniline derivatives such as N-(butan-2-yl)-5-chloro-2-methylaniline and N-(butan-2-yl)-5-chloro-2-ethoxyaniline.

    N-(butan-2-yl)-5-chloro-2-methylaniline: Differing by the presence of a methyl group instead of a methoxy group.

    N-(butan-2-yl)-5-chloro-2-ethoxyaniline: Differing by the presence of an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group at the 2nd position in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

N-butan-2-yl-5-chloro-2-methoxyaniline

InChI

InChI=1S/C11H16ClNO/c1-4-8(2)13-10-7-9(12)5-6-11(10)14-3/h5-8,13H,4H2,1-3H3

InChI Key

IORVPOUVWPSHIV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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